molecular formula C15H10Cl2N2O B11938028 Delorazepam-D4 0.1 mg/ml in Methanol

Delorazepam-D4 0.1 mg/ml in Methanol

Cat. No.: B11938028
M. Wt: 309.2 g/mol
InChI Key: CHIFCDOIPRCHCF-RHQRLBAQSA-N
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Description

Delorazepam-D4 0.1 mg/ml in Methanol is a certified reference material, specifically designed for use as an internal standard in advanced analytical techniques. This stable-isotope labeled compound is essential for the quantitative analysis of delorazepam and its metabolites in various biological matrices, ensuring high accuracy and reliability in mass spectrometry-based assays. Delorazepam is a potent, long-acting benzodiazepine with an elimination half-life of 60 to 140 hours . It is an active metabolite of other benzodiazepines, such as cloxazolam and diclazepam . Its primary mechanism of action involves positive allosteric modulation of the GABA-A receptor in the central nervous system . By binding to a specific site on this receptor, it enhances the effect of the GABA neurotransmitter, leading to increased neuronal inhibition, which manifests as anxiolytic, sedative, and anticonvulsant effects . The primary application of this Delorazepam-D4 standard is in clinical and forensic toxicology, particularly in the development of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) methods for screening and confirming novel benzodiazepines . The use of a deuterated internal standard is critical for compensating for potential matrix effects and variations in sample preparation, thereby providing highly reliable quantitative data for researchers. This product is strictly for laboratory, industrial, or educational purposes and is packaged to present no significant potential for abuse. It is For Research Use Only and is not intended for direct administration to humans or animals .

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

7-chloro-5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)/i1D,2D,3D,4D

InChI Key

CHIFCDOIPRCHCF-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)Cl)Cl)[2H])[2H]

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed H-D Exchange Reactions

The Pd/C-mediated H-D exchange, initially developed for nucleoside deuteration, has been adapted for benzodiazepines. In this method, Delorazepam is suspended in deuterium oxide (D2O\text{D}_2\text{O}) with 10% palladium-on-carbon (Pd/C) under hydrogen atmosphere at 160°C for 24 hours. This facilitates selective deuteration at aromatic positions adjacent to electron-withdrawing groups (e.g., chlorine substituents), achieving 97–99% deuterium incorporation.

Reaction Conditions:

  • Substrate: Delorazepam (1 mmol)

  • Catalyst: 10% Pd/C (10 wt%)

  • Solvent: D2O\text{D}_2\text{O} (5 mL)

  • Temperature: 160°C

  • Duration: 24 hours

  • Deuterium content: 97–99%

Acid-Mediated Deuterium Transfer

Methanol-d4 (CD3OD\text{CD}_3\text{OD}) serves as both solvent and deuterium source in acid-catalyzed esterification. When Delorazepam is refluxed with excess methanol-d4 in the presence of sulfuric acid, deuterium exchanges occur at the benzylic positions. This method yields Delorazepam-D4 with 95% isotopic purity but requires subsequent purification via column chromatography to remove residual non-deuterated species.

Key Parameters:

  • Acid catalyst: H2SO4\text{H}_2\text{SO}_4 (0.1 equiv)

  • Solvent: Methanol-d4 (10 mL/g substrate)

  • Temperature: 65°C

  • Reaction time: 12 hours

Synthetic Protocols and Optimization

Stepwise Synthesis from Non-Deuterated Precursors

The Chinese patent CN103204819A outlines a cost-effective route using non-deuterated diazepam as the starting material:

  • Deuteration Reaction:

    • 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one (1.0 g) is dissolved in N,N\text{N,N}-dimethylformamide (DMF, 20 mL).

    • Potassium carbonate (2.0 equiv) and deuterated chloroform (CDCl3\text{CDCl}_3, 5 mL) are added.

    • The mixture is heated to 40°C for 8 hours, enabling deuterium transfer to the aromatic ring.

  • Workup and Purification:

    • The reaction is quenched with ice water (50 mL) and extracted with ethyl acetate (3 × 30 mL).

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • Crude Delorazepam-D4 is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Yield: 82%
Isotopic Purity: 98.5% (determined by 1H^1\text{H} NMR)

Formulation in Methanol

Solubility and Stability Considerations

Delorazepam-D4 exhibits high solubility in methanol (≥50 mg/mL at 25°C), making it ideal for preparing 0.1 mg/mL solutions. Stability studies indicate no degradation over 12 months when stored at -18°C in amber glass vials.

Formulation Protocol:

  • Accurately weigh 10.0 mg of Delorazepam-D4 (purity ≥99%).

  • Dissolve in 100 mL HPLC-grade methanol.

  • Sonicate for 15 minutes to ensure homogeneity.

  • Filter through a 0.22 µm PTFE membrane.

Analytical Validation

LC–MS/MS Characterization

Delorazepam-D4 is characterized using the following transitions:

  • Precursor ion: m/zm/z 309.18 [M+H]+[ \text{M}+\text{H} ]^+

  • Product ions: m/zm/z 279.05 (base peak), 263.10

Chromatographic Conditions:

  • Column: C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile phase: 0.1% formic acid in acetonitrile/water (70:30)

  • Retention time: 4.2 minutes

Comparative Analysis of Deuteration Methods

MethodDeuterium SourceCatalystTemperatureTime (h)Purity (%)Yield (%)
Pd/C H-D ExchangeD2O\text{D}_2\text{O}Pd/C160°C249995
Acid EsterificationMethanol-d4H2SO4\text{H}_2\text{SO}_465°C129588
Chloroform RouteCDCl3\text{CDCl}_3K2CO3\text{K}_2\text{CO}_340°C898.582

Challenges and Mitigation Strategies

  • Isotopic Dilution: Residual protons in solvents reduce deuteration efficiency. Using 99.9% deuterated methanol and D2O\text{D}_2\text{O} minimizes this risk.

  • Acid-Induced Degradation: Prolonged exposure to sulfuric acid at elevated temperatures can cleave the benzodiazepine ring. Limiting reaction times to ≤12 hours preserves structural integrity.

  • Chromatographic Interference: Column bleed from silica gel introduces silicon-based contaminants. Pre-washing the column with methanol eliminates this issue .

Chemical Reactions Analysis

Types of Reactions

Delorazepam-D4 can undergo various chemical reactions, including:

    Oxidation: Conversion to oxides using oxidizing agents.

    Reduction: Reduction to simpler compounds using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler benzodiazepine derivatives .

Scientific Research Applications

Chemical Properties and Stability

Delorazepam-D4 has a molecular formula of C15H14Cl2N2O and a molecular weight of approximately 309.18 g/mol. The presence of deuterium enhances the compound's stability and detection capabilities during analyses, especially in mass spectrometry, allowing for precise tracking of metabolic pathways and interactions with other substances .

Pharmacokinetics and Metabolism Studies

Delorazepam-D4 is valuable in pharmacokinetic studies due to its long elimination half-life, ranging from 60 to 140 hours. This property allows researchers to investigate the drug's behavior in the body over extended periods, making it particularly relevant for understanding accumulation effects in patients with impaired metabolism.

Analytical Chemistry

The compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying benzodiazepines and their metabolites. Its unique isotopic labeling helps improve the accuracy and sensitivity of these analytical techniques .

Drug Interaction Studies

Research involving Delorazepam-D4 focuses on its interactions with other drugs, which is crucial for understanding safety profiles and optimizing therapeutic regimens. Such studies can help identify potential adverse effects when combined with other substances commonly used in clinical settings .

Case Study 1: Quantification Method Development

A study developed a robust LC-MS/MS method for the simultaneous quantification of various benzodiazepines, including Delorazepam-D4. The method utilized liquid-liquid extraction for sample preparation, demonstrating high recovery rates and reproducibility across different matrices such as plasma and urine .

Case Study 2: Metabolic Pathway Analysis

In another investigation, researchers employed Delorazepam-D4 to trace metabolic pathways of benzodiazepines in human subjects. The deuterated form allowed for clear differentiation between parent compounds and their metabolites during mass spectrometric analysis, providing insights into the metabolic fate of these drugs in vivo .

Mechanism of Action

Delorazepam-D4 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, muscle relaxant, hypnotic, and anticonvulsant effects. The molecular targets include the GABA-A receptor, and the pathways involved are primarily related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Structural and Functional Analogues in Methanol

The table below compares Delorazepam-D4 with structurally related deuterated benzodiazepines and other methanol-based reference standards:

Compound CAS Number Molecular Weight (g/mol) Deuterium Atoms Concentration (mg/ml) Key Applications
Delorazepam-D4 LGCAMP1371.80-02 292.7288 4 0.1 LC-MS/MS, forensic analysis
Desalkylflurazepam-D4 LGCAMP0070.81-02 292.7288 4 0.1 Metabolite quantification
Diazepam-D5 LGCAMP0023.80-01 289.78* 5 0.1 Pharmacokinetic studies
Midazolam-D4 Maleate LGCAMP1106.80-02 445.86 4 0.1 Sedative-hypnotic drug analysis
Nimetazepam N/A 295.33 0 1.0 Designer benzodiazepine research

*Note: Molecular weight for Diazepam-D5 estimated based on non-deuterated Diazepam (284.74 g/mol) + 5 deuterium atoms .

Key Observations:

Deuterium Substitution : Delorazepam-D4 and Desalkylflurazepam-D4 share identical molecular weights, suggesting similar deuterium labeling strategies. In contrast, Diazepam-D5 incorporates five deuterium atoms, increasing its mass shift in spectrometry .

Concentration: Most deuterated benzodiazepines are standardized at 0.1 mg/ml in methanol, ensuring consistency in analytical workflows. Exceptions like Nimetazepam (1.0 mg/ml) cater to specific research needs .

Analytical Utility : Delorazepam-D4 is critical for differentiating delorazepam from metabolites in complex matrices. Midazolam-D4 and Diazepam-D5 are preferred for studies requiring high sensitivity to isotopic interference .

Methanol as a Common Solvent

All compared compounds use methanol due to:

  • Low Interference : Minimal ion suppression in mass spectrometry.
  • Volatility : Facilitates rapid evaporation during sample preparation.
  • Safety Considerations: Methanol’s flammability (autoignition temperature: 464°C) and toxicity (acute exposure limit: 3.00 mg/l) require standardized storage (+5°C) and handling protocols (e.g., grounded containers, ventilation) .

Pharmacological and Analytical Performance

  • For example, Diazepam exhibits a docking score of -6.851 kcal/mol with GABA-A receptors, a benchmark for benzodiazepine activity .
  • Detection Limits: Delorazepam-D4’s deuterium labeling improves signal resolution in HRMS, reducing background noise compared to non-deuterated analogs like Nimetazepam .

Q & A

Basic Research Questions

Q. What are the critical considerations for preparing working solutions of Delorazepam-D4 0.1 mg/ml in Methanol to ensure analytical accuracy?

  • Methodological Answer : Dilute the stock solution using LC-MS-grade methanol to avoid contamination. Verify solvent compatibility with the analytical system (e.g., HPLC, LC-MS) by testing baseline noise and column pressure. Calibrate pipettes to ensure volumetric accuracy, and store working solutions in amber glass vials at +5°C to prevent degradation . Validate solution stability over time by comparing fresh and aged samples via chromatographic retention times and peak areas .

Q. How does the isotopic purity of Delorazepam-D4 impact its utility as an internal standard in quantitative assays?

  • Methodological Answer : Confirm the deuterium enrichment level (e.g., ≥98% isotopic purity) via high-resolution mass spectrometry (HRMS). Isotopic impurities can lead to signal overlap with non-deuterated analytes, skewing quantification. For example, in LC-MS/MS, monitor transitions specific to Delorazepam-D4 (e.g., m/z 309.18 → fragment ions) and adjust collision energy to minimize cross-talk . Validate selectivity by spiking deuterated and non-deuterated standards into blank matrices .

Q. What storage conditions are optimal for maintaining the integrity of this compound?

  • Methodological Answer : Store at +5°C in tightly sealed, inert containers to prevent solvent evaporation and oxidation. Avoid freeze-thaw cycles, as methanol expands upon freezing, potentially compromising vial integrity. Monitor stability by periodic analysis (e.g., every 3 months) using UV-Vis spectroscopy (λ~254 nm for benzodiazepines) to detect degradation products .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of Delorazepam-D4 from its non-deuterated analog in complex matrices?

  • Methodological Answer : Use a C18 reversed-phase column with a mobile phase gradient of methanol:water (0.1% formic acid) to exploit slight hydrophobicity differences caused by deuterium substitution. Adjust column temperature (e.g., 30–40°C) to sharpen peaks. For UHPLC, reduce particle size to ≤2 µm to enhance resolution. Validate using principal component analysis (PCA) to assess retention time reproducibility across batches .

Q. What strategies mitigate matrix effects when using Delorazepam-D4 as an internal standard in biological samples?

  • Methodological Answer : Perform post-column infusion experiments to identify ion suppression/enhancement zones. Use matrix-matched calibration curves and normalize responses with Delorazepam-D4. For plasma samples, apply protein precipitation with acetonitrile (3:1 v/v) followed by phospholipid removal cartridges. Quantify recovery rates (≥85%) via spiked samples pre- and post-extraction .

Q. How should researchers address discrepancies in quantification when switching between deuterated and non-deuterated internal standards?

  • Methodological Answer : Conduct a cross-validation study comparing both standards in the same analytical run. Assess parameters like linearity (R² ≥0.99), precision (%RSD <15%), and accuracy (80–120%). Discrepancies may arise from differential ionization efficiencies in MS; correct using response factors derived from standard curves .

Q. What analytical techniques are most effective for characterizing Delorazepam-D4 degradation products under stressed conditions?

  • Methodological Answer : Subject the solution to forced degradation (e.g., heat, light, acidic/alkaline hydrolysis). Analyze products via HRMS with electrospray ionization (ESI) in positive mode. Use tandem MS/MS to elucidate fragmentation pathways. Compare degradation profiles with non-deuterated Delorazepam to identify deuterium-retaining fragments, ensuring method specificity .

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